molecular formula C15H16N6O B4329463 4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE

4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE

Cat. No.: B4329463
M. Wt: 296.33 g/mol
InChI Key: UONKKSXZGGHUCE-UHFFFAOYSA-N
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Description

4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a methyl(phenyl)amino group, a morpholinyl group, and a carbonitrile group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of cyanuric chloride with morpholine to form 4,6-dichloro-1,3,5-triazine This intermediate is then reacted with methyl(phenyl)amine to introduce the methyl(phenyl)amino group

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted triazine derivatives.

Scientific Research Applications

4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[methyl(phenyl)amino]-6-chloro-1,3,5-triazine-2-carbonitrile
  • 4-[methyl(phenyl)amino]-6-morpholin-4-yl-1,3,5-triazine

Uniqueness

4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl group, in particular, enhances its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

4-(N-methylanilino)-6-morpholin-4-yl-1,3,5-triazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-20(12-5-3-2-4-6-12)14-17-13(11-16)18-15(19-14)21-7-9-22-10-8-21/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONKKSXZGGHUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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